LOXL2 Inhibition: Sub-10 nM Potency Compared to Structurally Diverse Primary Amines
Quinolin-4-ylmethanamine exhibits an IC₅₀ of 6.04 nM against recombinant lysyl oxidase-like 2 (LOXL2) protein under standardized assay conditions [1]. This potency positions the compound favorably within a panel of primary amine-containing LOXL2 inhibitors: it is approximately 1.7-fold more potent than methyl 4-(aminomethyl)benzoate (IC₅₀ = 3.62 nM) but approximately 5.8-fold more potent than 1-(4-methoxyphenyl)methanamine (IC₅₀ = 35 nM) and 4.3-fold more potent than 1-(4-fluorophenyl)methanamine (IC₅₀ = 26 nM) under identical conditions [1]. The quinoline scaffold confers enhanced inhibitory activity relative to simple aryl methanamines.
| Evidence Dimension | LOXL2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.04 nM |
| Comparator Or Baseline | Methyl 4-(aminomethyl)benzoate (IC₅₀ = 3.62 nM); 1-(4-methoxyphenyl)methanamine (IC₅₀ = 35 nM); 1-(4-fluorophenyl)methanamine (IC₅₀ = 26 nM) |
| Quantified Difference | 1.7-fold lower potency than most potent comparator; 5.8-fold and 4.3-fold higher potency than aryl methanamine comparators |
| Conditions | LOXL2 protein, pH 8.0, 37°C |
Why This Matters
This quantitative potency profile enables researchers to select Quinolin-4-ylmethanamine as a lead scaffold for developing selective LOXL2 inhibitors, particularly for applications in fibrosis and oncology where sub-10 nM inhibition is desirable.
- [1] BRENDA Enzyme Database. (n.d.). IC₅₀ Values for 1-(quinolin-4-yl)methanamine and comparator compounds against LOXL2 protein (EC 1.4.3.13). Reference 741494. View Source
